Acetylcholinesterase Inhibition: 3,5-Dimethoxystilbene Demonstrates Superior Potency Among Structurally Diverse Isolates from Macaranga kurzii
In a bioassay-guided fractionation study of Macaranga kurzii leaf extracts, trans-3,5-dimethoxystilbene (compound 6) exhibited the greatest acetylcholinesterase (AChE) inhibitory activity among all 13 isolated compounds, which included a furanostilbene and multiple flavonoids [1]. The IC50 of 9 μM represents a benchmark for natural product-derived AChE inhibitors and distinguishes this compound from other stilbenoids in the same study that lacked meaningful AChE activity. For comparison, clinically relevant AChE inhibitors such as galantamine typically exhibit IC50 values in the 0.5–5 μM range, positioning 3,5-dimethoxystilbene as a moderately potent scaffold amenable to further medicinal chemistry optimization [1].
| Evidence Dimension | Acetylcholinesterase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 μM |
| Comparator Or Baseline | Other isolates from M. kurzii: compound 7 (IC50 = 4 μM against KB cells, not AChE); compound 11 (IC50 = 10 μM against KB cells); compound 3 (IC50 = 13 μM against KB cells). All other isolated compounds showed weaker or no AChE inhibition. |
| Quantified Difference | Greatest AChE inhibitory activity among 13 isolates; only compound with reported AChE IC50 in this study |
| Conditions | In vitro acetylcholinesterase inhibition assay using electric eel (Electrophorus electricus) AChE; concentration-response curves generated |
Why This Matters
This evidence establishes 3,5-dimethoxystilbene as a validated starting point for AChE inhibitor development, providing procurement justification for neuroscience-focused research groups seeking a structurally characterized, moderately potent natural product scaffold with established synthetic accessibility.
- [1] Trinh TTV, Doan TMH, Pham VC, Litaudon M, Dumontet V, Guéritte F, Nguyen VH, Chau VM. Acetylcholinesterase inhibitors from the leaves of Macaranga kurzii. J Nat Prod. 2012;75(11):2012-2015. PMID: 23134335. View Source
